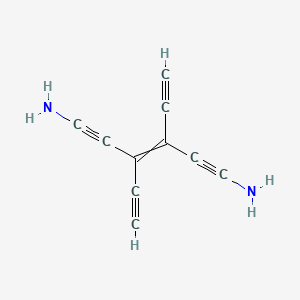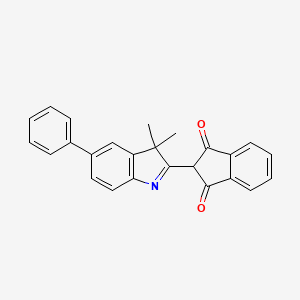![molecular formula C17H36OSi B14205461 Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-04-6](/img/structure/B14205461.png)
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane involves the formation of stable silicon-oxygen bonds, which protect functional groups from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the protected functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
- Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .
Eigenschaften
CAS-Nummer |
917871-04-6 |
|---|---|
Molekularformel |
C17H36OSi |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
tert-butyl-(3-ethylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C17H36OSi/c1-8-10-11-12-13-16(9-2)14-15-18-19(6,7)17(3,4)5/h14-16H,8-13H2,1-7H3 |
InChI-Schlüssel |
ASRSRIDFXVZWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)C=CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
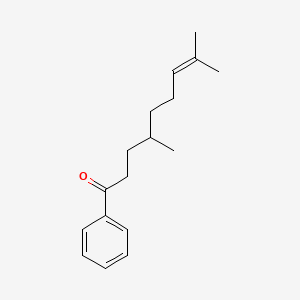
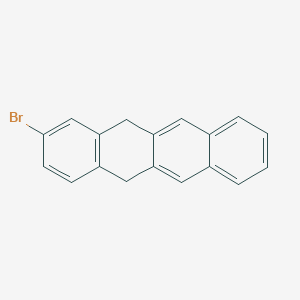
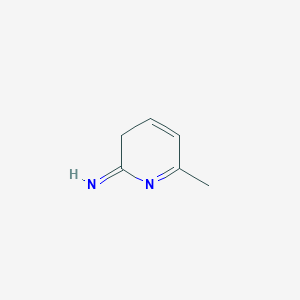
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)

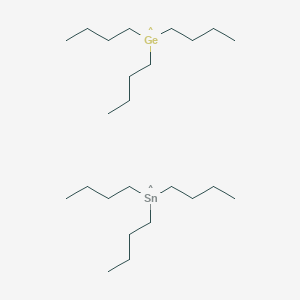
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
